
Chloroorienticin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroorienticin D is a natural compound that is found in the roots of the medicinal plant, Bupleurum chinense. It belongs to the family of flavonoids, which are known for their diverse biological activities. Chloroorienticin D has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Chloroorienticin D is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Chloroorienticin D has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Chloroorienticin D has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Chloroorienticin D is that it is a natural compound, which makes it a safer alternative to synthetic drugs. It is also readily available from the root extract of Bupleurum chinense. However, one of the limitations of Chloroorienticin D is that it is not very soluble in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of Chloroorienticin D. One area of research is the development of more efficient methods for synthesizing Chloroorienticin D. Another area of research is the investigation of its potential therapeutic applications in the treatment of liver diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of Chloroorienticin D and its potential side effects.
Conclusion
Chloroorienticin D is a natural compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been found to have neuroprotective effects and can improve cognitive function. Chloroorienticin D has potential applications in the treatment of liver diseases and cardiovascular diseases. While there are limitations to using Chloroorienticin D in lab experiments, its natural origin makes it a safer alternative to synthetic drugs. Further research is needed to fully understand the mechanism of action of Chloroorienticin D and its potential therapeutic applications.
Métodos De Síntesis
Chloroorienticin D can be synthesized from the root extract of Bupleurum chinense using various methods. One of the most commonly used methods is column chromatography, which involves the separation of the different components of the extract based on their physical and chemical properties. The isolated Chloroorienticin D can then be purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Aplicaciones Científicas De Investigación
Chloroorienticin D has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to have neuroprotective effects and can improve cognitive function. Chloroorienticin D has also been shown to have potential applications in the treatment of liver diseases and cardiovascular diseases.
Propiedades
Número CAS |
118373-83-4 |
|---|---|
Nombre del producto |
Chloroorienticin D |
Fórmula molecular |
C74H90Cl2N10O26 |
Peso molecular |
1606.5 g/mol |
Nombre IUPAC |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C74H90Cl2N10O26/c1-27(2)15-40(86(7)8)66(98)84-55-57(92)31-10-13-43(37(75)17-31)107-45-19-33-20-46(61(45)112-72-62(59(94)58(93)47(26-87)109-72)111-50-25-74(6,79)64(96)29(4)106-50)108-44-14-11-32(18-38(44)76)60(110-49-24-73(5,78)63(95)28(3)105-49)56-70(102)83-54(71(103)104)36-21-34(88)22-42(90)51(36)35-16-30(9-12-41(35)89)52(67(99)85-56)82-68(100)53(33)81-65(97)39(23-48(77)91)80-69(55)101/h9-14,16-22,27-29,39-40,47,49-50,52-60,62-64,72,87-90,92-96H,15,23-26,78-79H2,1-8H3,(H2,77,91)(H,80,101)(H,81,97)(H,82,100)(H,83,102)(H,84,98)(H,85,99)(H,103,104) |
Clave InChI |
GXIYAZLYUMROIQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Sinónimos |
chloroorienticin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

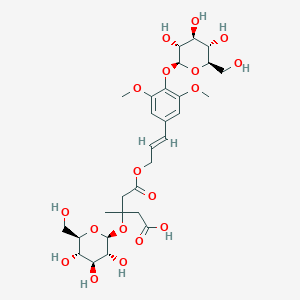
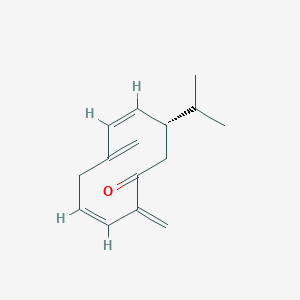
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
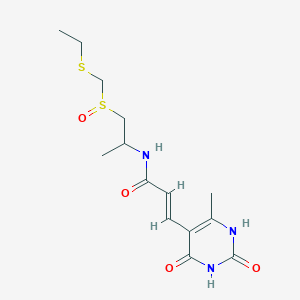
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
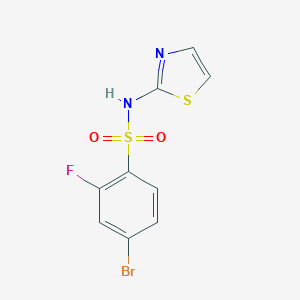
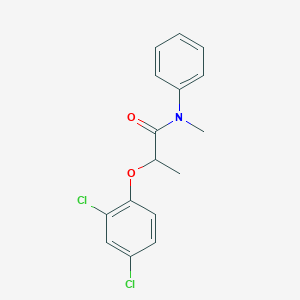
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
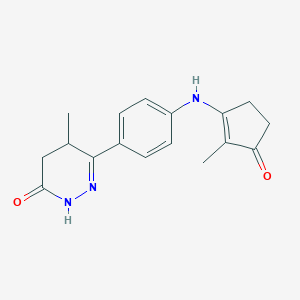

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)